(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-3,4-dimethoxybenzamide
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Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the type of reactions involved, the conditions under which the reactions occur, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (single, double, triple, etc.) between them . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability .Scientific Research Applications
Reductive Chemistry and Cytotoxicity
The compound has been studied for its reductive chemistry, particularly in relation to its potential as a bioreductive drug. This is evident in its selective toxicity for hypoxic cells, a characteristic due to oxygen-inhibited enzymatic reduction of its nitro groups to corresponding amines or hydroxylamines. The reduction chemistry of similar compounds has been elucidated to facilitate further investigations into the toxic products generated from these compounds both by hypoxic tumor cells and by ADEPT enzymes (Palmer et al., 1995).
Hypoxia-Selective Cytotoxicity
Another aspect of its application in scientific research is the synthesis and study of its hypoxic cell cytotoxicity. Regioisomers of this compound have been prepared and investigated for their potential as hypoxia-selective cytotoxins. These studies have implications for developing novel cancer therapies that target hypoxic tumor cells (Palmer et al., 1996).
Synthesis and Educational Applications
The compound's synthesis, particularly in an educational context, has been demonstrated. A novel procedure using COMU as a nonhazardous partner in the coupling of carboxylic acid and amine has been described. This process is operationally straightforward and can be used to teach students fundamental principles of carbonyl reactivity, potentially expanding to new methods of amide bond formation (Withey & Bajic, 2015).
Pharmacological Activity
The compound has also been evaluated for its pharmacological activity, with studies focusing on the synthesis and activity of related compounds in the central nervous system. Such studies contribute to understanding the compound's potential as a CNS agent and its structure-activity relationships (Steiner et al., 1986).
Mechanism of Action
properties
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-(cyclopentylamino)-2-oxoethylidene]isoindol-1-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-32-20-12-11-15(13-21(20)33-2)24(30)29-23-18-10-6-5-9-17(18)22(28-23)19(14-26)25(31)27-16-7-3-4-8-16/h5-6,9-13,16H,3-4,7-8H2,1-2H3,(H,27,31)(H,28,29,30)/b22-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWBZDHLHIXCUPD-QOCHGBHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)NC3CCCC3)C4=CC=CC=C42)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)NC3CCCC3)/C4=CC=CC=C42)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-3,4-dimethoxybenzamide |
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